LL-37 FK-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound LL-37 FK-13 is a peptide composed of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LL-37 FK-13 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
LL-37 FK-13: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
LL-37 FK-13: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of LL-37 FK-13 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various signaling pathways. The exact mechanism depends on the context of its use and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
- Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-OH
Uniqueness
LL-37 FK-13: is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of particular residues like arginine and lysine can influence its binding properties and biological activity.
Properties
bioactivity |
Antibacterial, Anticancer |
---|---|
sequence |
FKRIVQRIKDFLR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.